2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
“2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the CAS Number: 95095-46-8 . Its molecular weight is 273.01 .
Physical and Chemical Properties
This compound is a solid at room temperature . Its melting point is between 226 - 228 degrees Celsius . The IUPAC Name for this compound is 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone .
Scientific Research Applications
Synthesis and Structural Importance 2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is a compound that falls within the broader category of pyrimidine derivatives, known for their wide range of applications in medicinal and pharmaceutical industries. Pyrimidines, including this specific compound, serve as key precursors and scaffolds for the development of various therapeutic agents due to their bioavailability and synthetic versatility. Research highlights the importance of pyrimidine derivatives in the synthesis of complex molecules with potential as lead compounds in drug discovery. One study reviewed the synthetic pathways for developing pyrimidine derivatives using diversified catalysts, emphasizing the compound's role in creating pharmacologically active molecules (Parmar, Vala, & Patel, 2023).
Pharmacological Effects and Applications The pyrimidine core, including derivatives like 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone, exhibits a broad spectrum of pharmacological effects. These effects include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. A comprehensive review of recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives underscores their significant potential as anti-inflammatory agents. This suggests a promising avenue for the development of new therapeutics based on pyrimidine chemistry (Rashid et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2,3-diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N4O/c6-1-2(5(7,8)9)12-4(10)13(11)3(1)14/h11H2,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGUIHMFRJISAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N(C1=O)N)N)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378791 |
Source
|
Record name | 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
CAS RN |
95095-46-8 |
Source
|
Record name | 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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